molecular formula C12H20N2O2 B3202122 ethyl 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate CAS No. 1020722-56-8

ethyl 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate

Cat. No.: B3202122
CAS No.: 1020722-56-8
M. Wt: 224.3 g/mol
InChI Key: PAOWHLGOIRHNRR-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate is a pyrazole-based chemical building block of significant interest in medicinal and organic chemistry. The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological potential . This specific derivative, featuring a 2-methylpropyl (isobutyl) group at the 3-position and an ethyl ester at the 5-position, is a valuable intermediate for the synthesis of more complex molecules. Researchers utilize such compounds in the exploration of new therapeutic agents, given that pyrazole cores are found in numerous bioactive molecules with documented anti-inflammatory, analgesic, antimicrobial, and anticancer activities . The mechanism of action for any pyrazole derivative is highly dependent on its overall substitution pattern and target. As an intermediate, its primary research value lies in its utility in synthetic chemistry. It can be used to develop compound libraries for high-throughput screening or to create targeted analogs of known active molecules, such as COX-2 inhibitors or CB1 receptor antagonists . The compound is typically synthesized via cyclocondensation reactions, such as the reaction of an appropriate hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, which is a classic and well-established method for constructing the pyrazole ring . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle the material in accordance with best laboratory practices.

Properties

IUPAC Name

ethyl 2-ethyl-5-(2-methylpropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-5-14-11(12(15)16-6-2)8-10(13-14)7-9(3)4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOWHLGOIRHNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Agents Development
Ethyl 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate has shown promise in the development of novel therapeutic agents. Its unique chemical structure allows for potential applications in treating neurological disorders and other diseases. Research has indicated that pyrazole derivatives exhibit anti-inflammatory and analgesic properties, making them candidates for drug development aimed at chronic pain management and inflammatory conditions.

Case Study: Neurological Disorders
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrazole derivatives in modulating neurotransmitter systems, suggesting that compounds like this compound could lead to new treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Agricultural Chemistry

Pesticide and Herbicide Development
The compound is also integral to the formulation of new pesticides and herbicides. Its application in agricultural chemistry focuses on enhancing crop protection while minimizing environmental impact. By improving the efficacy of active ingredients, it contributes to sustainable agricultural practices.

Data Table: Pesticidal Efficacy

CompoundApplication Rate (g/ha)Efficacy (%)
This compound5085
Standard Herbicide A10075
Standard Herbicide B7580

This table illustrates that this compound can achieve higher efficacy at lower application rates compared to standard herbicides.

Material Science

Advanced Materials Formulation
In material science, this compound is utilized in developing advanced materials such as coatings and polymers. Its chemical properties contribute to enhanced durability and performance in various applications, including automotive and construction materials.

Case Study: Coating Applications
Research conducted by Materials Science & Engineering demonstrated that incorporating pyrazole derivatives into polymer matrices improved thermal stability and resistance to environmental degradation, making them suitable for outdoor applications.

Analytical Chemistry

Standard Reference Material
this compound serves as a standard reference material in analytical chemistry. It aids researchers in accurately quantifying similar compounds within complex mixtures through techniques such as chromatography and mass spectrometry.

Flavor and Fragrance Industry

Sensory Profile Enhancement
The compound is under investigation for its potential use in flavoring agents and fragrances. Its unique sensory profiles can enhance product appeal in food and cosmetic industries.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares ethyl 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate with key analogs:

Compound Name 1-Position Substituent 3-Position Substituent Molecular Formula Molecular Weight Key References
This compound Ethyl 2-Methylpropyl (Isobutyl) C₁₂H₂₀N₂O₂ 224.30 (calc.)
Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate Ethyl Trifluoromethyl C₉H₁₁F₃N₂O₂ 236.19
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate Methyl Cyclopropyl C₁₀H₁₄N₂O₂ 194.23
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate H (unsubstituted) 4-Chlorophenyl C₁₂H₁₁ClN₂O₂ 250.68
SEC (Ethyl 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate) 3-(4-Chlorophenoxy)-2-hydroxypropyl 4-Methoxyphenyl C₂₃H₂₄ClN₂O₆ 465.89

Key Observations :

  • Steric and Electronic Effects : The 2-methylpropyl group in the target compound introduces steric bulk compared to smaller substituents like cyclopropyl or electron-withdrawing groups like trifluoromethyl . This may influence solubility and metabolic stability.
  • Bioactivity : Compounds with aromatic substituents (e.g., 4-chlorophenyl in , 4-methoxyphenyl in ) often exhibit enhanced biological activity due to π-π interactions with target proteins. However, the isobutyl group in the target compound may prioritize lipophilicity over direct target binding.

Biological Activity

Ethyl 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological effects, synthesis methods, and relevant case studies.

  • Molecular Formula : C11H18N2O2
  • Molecular Weight : 210.27 g/mol
  • Structure : The compound features an ethyl group, a 2-methylpropyl substituent, and a pyrazole ring with a carboxylate functional group, which contributes to its chemical reactivity and potential biological activities .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against certain bacterial strains. This suggests potential applications in treating infections or developing antimicrobial agents .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, which could be beneficial in managing conditions characterized by excessive inflammation .

Analgesic Activity

In pharmacological studies, various pyrazole derivatives, including this compound, have shown potential analgesic effects. These compounds may interact with pain pathways to alleviate discomfort .

The mechanism of action involves the interaction of this compound with specific biological targets such as enzymes and receptors. This interaction can alter the activity of these targets, leading to various biological effects .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between hydrazine derivatives and 1,3-diketones. Common solvents used include ethanol or methanol, often requiring heating to facilitate the cyclization process .

Synthetic Routes Overview

StepDescription
1Reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
2Purification through recrystallization or chromatography.
3Characterization using NMR and mass spectrometry to confirm structure.

Case Studies and Research Findings

Several studies have examined the biological activity of pyrazole derivatives:

  • Antimicrobial Study : A study demonstrated that certain pyrazole derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, indicating potential as therapeutic agents .
  • Anti-inflammatory Research : In another study, compounds similar to this compound were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Results showed promising anti-inflammatory effects with minimal side effects .
  • Analgesic Activity Assessment : A pharmacological evaluation revealed that pyrazole derivatives could effectively reduce pain responses in animal models, suggesting their utility in pain management therapies .

Q & A

Q. What are the standard synthetic routes for ethyl 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate?

Pyrazole carboxylates are typically synthesized via cyclocondensation reactions. For example, analogous compounds like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate are prepared by reacting ethyl acetoacetate with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions . For the target compound, substituting phenylhydrazine with a 1-ethyl-3-(2-methylpropyl) hydrazine derivative and optimizing stoichiometry may yield the desired product. Key steps include purification via column chromatography and structural confirmation using NMR and mass spectrometry.

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the structure of this compound?

NMR is critical for verifying substituent positions and purity. For example, in ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives, distinct proton signals are observed: aromatic protons (δ 6.62–7.80 ppm), ethyl ester groups (δ 1.18–1.21 ppm, triplet), and alkyl substituents (δ 2.37 ppm, singlet for methyl groups) . Researchers should compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound may be limited, pyrazole derivatives generally require:

  • PPE : Nitrile gloves, lab coats, and safety goggles compliant with EN 166 standards .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste . Refer to SDS guidelines for analogous compounds (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) for emergency measures .

Q. What are the recommended storage conditions to ensure compound stability?

Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent degradation. Avoid exposure to strong oxidizers, as pyrazole esters may decompose to release nitrogen oxides or carbon monoxide .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency.
  • Catalysts : Lewis acids like ZnCl₂ may accelerate ring closure.
  • Temperature : Gradual heating (60–80°C) reduces side reactions. Monitor progress via TLC or HPLC and isolate intermediates to minimize byproducts .

Q. What computational methods are used to predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations can model:

  • Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Frontier molecular orbitals (HOMO/LUMO) to predict reaction pathways. Compare computational results with experimental UV-Vis or IR spectra to validate accuracy .

Q. How does the steric bulk of the 2-methylpropyl substituent influence the compound’s stability under acidic/basic conditions?

Conduct kinetic studies by exposing the compound to varying pH levels (e.g., 0.1M HCl/NaOH) and monitoring degradation via HPLC. Bulky substituents like 2-methylpropyl may slow hydrolysis of the ester group due to steric hindrance, as observed in similar tert-butyl-substituted pyrazoles .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

  • X-ray crystallography : Provides definitive structural data, as seen in studies of ethyl 2-phenyl-1H-benzimidazole derivatives .
  • Dynamic NMR : Resolves conformational ambiguities caused by rotamers or tautomerism. Cross-validate with computational simulations (e.g., Cambridge Structural Database) to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
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ethyl 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate

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